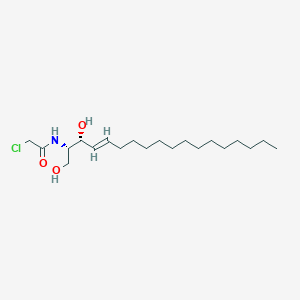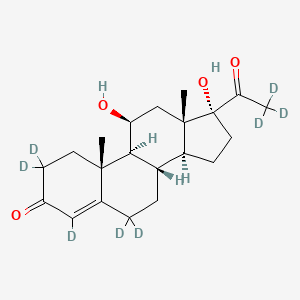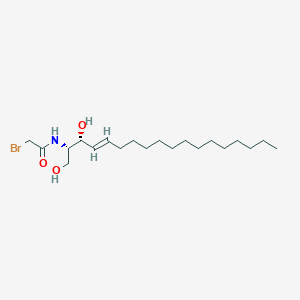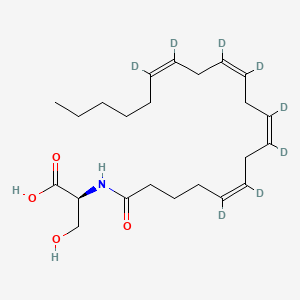
N-Arachidonoyl-L-Serine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Arachidonoyl-L-Serine-d8 is a deuterated form of N-Arachidonoyl-L-Serine, a compound that belongs to the family of endocannabinoids. This compound is characterized by the presence of eight deuterium atoms at specific positions within its molecular structure. It is primarily used as an internal standard for the quantification of N-Arachidonoyl-L-Serine in various analytical applications, particularly in mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonoyl-L-Serine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Arachidonoyl-L-Serine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol (EtOH-d6) to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Arachidonoyl-L-Serine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of acidic or basic media to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction conditions typically involve the use of anhydrous solvents to prevent the hydrolysis of the reducing agents.
Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups .
Applications De Recherche Scientifique
N-Arachidonoyl-L-Serine-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of N-Arachidonoyl-L-Serine.
Biology: It is used in studies related to lipid biochemistry and endocannabinoid signaling.
Medicine: It is used in pharmacological studies to investigate the effects of endocannabinoids on various physiological functions.
Industry: It is used in the development of high-purity lipid standards for various industrial applications.
Mécanisme D'action
N-Arachidonoyl-L-Serine-d8 exerts its effects through various molecular targets and pathways. It does not bind to the central cannabinoid receptors (CB1 and CB2) or the vanilloid receptor 1 (VR1). Instead, it acts through other pathways, including the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC). This leads to the relaxation of isolated rat mesenteric arteries and abdominal aorta .
Comparaison Avec Des Composés Similaires
N-Arachidonoyl-L-Serine-d8 is similar to other endocannabinoids such as N-Arachidonoyl-Ethanolamine (Anandamide) and N-Arachidonoyl-Glycine. it has unique properties due to the presence of deuterium atoms, which make it suitable for use as an internal standard in analytical applications. Other similar compounds include:
N-Arachidonoyl-Ethanolamine (Anandamide): An endocannabinoid that binds to CB1 and CB2 receptors and has various physiological effects.
N-Arachidonoyl-Glycine: An endocannabinoid that acts as an agonist at GPR18 and has anti-inflammatory properties.
This compound stands out due to its unique deuterated structure, which enhances its stability and makes it an ideal internal standard for mass spectrometry .
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-IQUBVVFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)N[C@@H](CO)C(=O)O)/[2H])/[2H])/[2H])/CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B8236209.png)
![(16E)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B8236212.png)
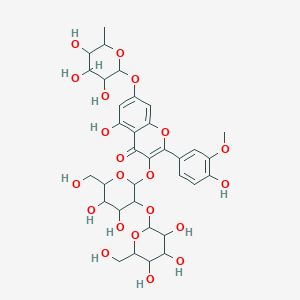
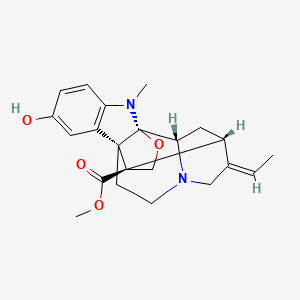
![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)


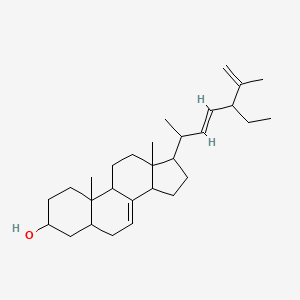
![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)

